3,5-Difluoro-4-isopropoxyphenylboronic acid
Overview
Description
3,5-Difluoro-4-isopropoxyphenylboronic acid is an organoboron compound with the molecular formula C9H11BF2O3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions and an isopropoxy group at the 4 position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds under mild conditions .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 3,5-Difluoro-4-isopropoxyphenylboronic acid involves its use as a reagent in Suzuki–Miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring organic groups from boron to palladium in a process known as transmetalation .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role in Suzuki–Miyaura coupling reactions . These reactions are used to form carbon–carbon bonds, a fundamental process in organic synthesis . The downstream effects of these reactions can lead to the synthesis of a wide variety of organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in Suzuki–Miyaura coupling reactions . By facilitating the formation of carbon–carbon bonds, this compound plays a crucial role in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which it participates are known for their mild and functional group tolerant reaction conditions . Therefore, the compound’s action could be influenced by the presence of other functional groups and the specific conditions under which the reaction is carried out .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-isopropoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,5-difluoro-4-isopropoxyphenyl bromide using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-isopropoxyphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in other reactions such as oxidation, reduction, and substitution, depending on the reagents and conditions used .
Common Reagents and Conditions
Suzuki-Miyaura Reaction: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., DMF), and aryl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, in the Suzuki-Miyaura reaction, the product is typically a biaryl compound. In oxidation reactions, the product could be a phenol derivative, while reduction reactions may yield a hydrocarbon .
Scientific Research Applications
3,5-Difluoro-4-isopropoxyphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylboronic acid: A simpler derivative with only one fluorine substituent.
4-Isopropoxyphenylboronic acid: Lacks the fluorine substituents but has the isopropoxy group.
3,5-Difluorophenylboronic acid: Similar fluorine substitution pattern but lacks the isopropoxy group.
Uniqueness
3,5-Difluoro-4-isopropoxyphenylboronic acid is unique due to the combination of fluorine and isopropoxy substituents on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity, stability, and interactions in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(3,5-difluoro-4-propan-2-yloxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5,13-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSBRMCUHPYPIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)OC(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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